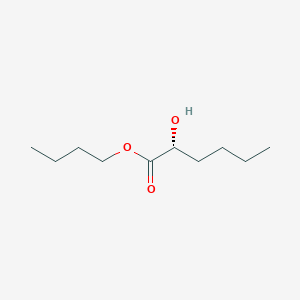
Butyl (2R)-2-hydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (2R)-2-hydroxyhexanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound is derived from butanol and 2-hydroxyhexanoic acid, and it exhibits unique chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2R)-2-hydroxyhexanoate typically involves the esterification of butanol with 2-hydroxyhexanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butanol+2-Hydroxyhexanoic acidH2SO4Butyl (2R)-2-hydroxyhexanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Butyl (2R)-2-hydroxyhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanol and 2-hydroxyhexanoic acid under acidic or basic conditions.
Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) yields the corresponding alcohol.
Transesterification: The ester can be transesterified with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products
Hydrolysis: Butanol and 2-hydroxyhexanoic acid.
Reduction: 2-Hydroxyhexanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Butyl (2R)-2-hydroxyhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flavors, fragrances, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of butyl (2R)-2-hydroxyhexanoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, resulting in the formation of butanol and 2-hydroxyhexanoic acid. The hydrolysis process is essential for the compound’s biodegradation and its subsequent utilization in biological systems .
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: Another ester with similar applications in the flavor and fragrance industries.
Ethyl (2R)-2-hydroxyhexanoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl (2R)-2-hydroxyhexanoate: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
Butyl (2R)-2-hydroxyhexanoate is unique due to its specific combination of butanol and 2-hydroxyhexanoic acid, which imparts distinct chemical properties. Its higher molecular weight compared to methyl and ethyl esters results in different physical properties, such as boiling point and solubility, making it suitable for specific applications .
Properties
CAS No. |
676353-78-9 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
butyl (2R)-2-hydroxyhexanoate |
InChI |
InChI=1S/C10H20O3/c1-3-5-7-9(11)10(12)13-8-6-4-2/h9,11H,3-8H2,1-2H3/t9-/m1/s1 |
InChI Key |
OCRIHSDKXZMSOY-SECBINFHSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)OCCCC)O |
Canonical SMILES |
CCCCC(C(=O)OCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


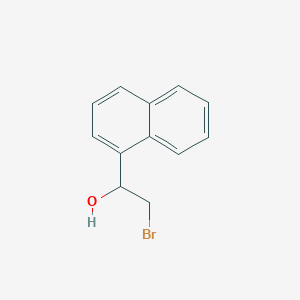
![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
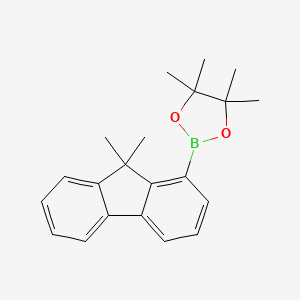
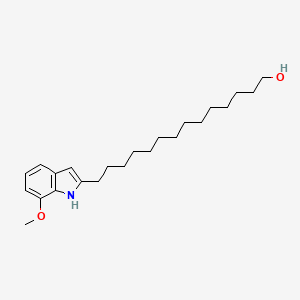
![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)
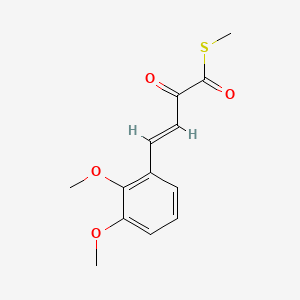
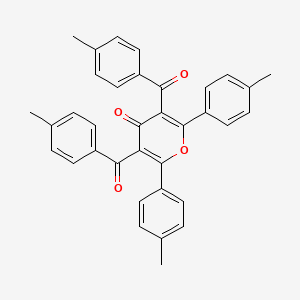
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)
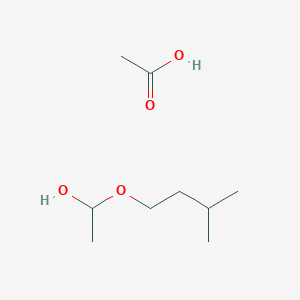
![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)
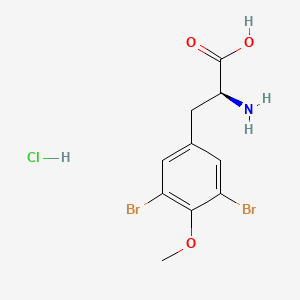
![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)
